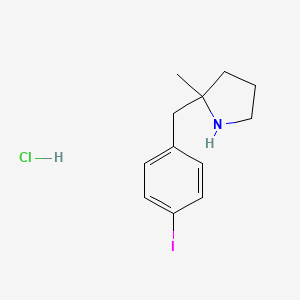

2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride” is a complex organic molecule. It likely contains an iodobenzyl group and a methylpyrrolidine group .

Synthesis Analysis

While specific synthesis methods for “2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride” were not found, similar compounds are often synthesized through condensation reactions . For instance, a compound with a similar structure was synthesized by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

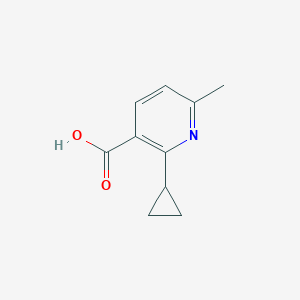

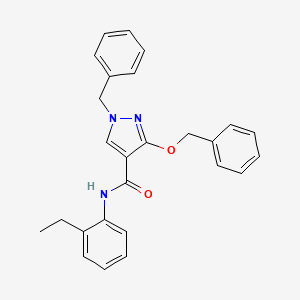

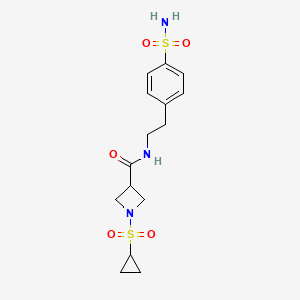

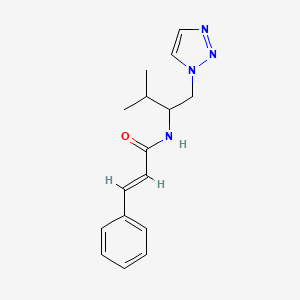

The molecular structure of “2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride” likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The iodobenzyl group is likely attached to this ring .Wissenschaftliche Forschungsanwendungen

Functionalization of Compounds for Dye Synthesis

Research on compounds like 2,9-diiododipyrroketone, which undergoes functionalization to produce trichlorinated BODIPY dyes, highlights the role of iodobenzyl-functionalized compounds in synthesizing dyes with potential applications in organic electronics and photophysics (Haijun Wang et al., 2014).

Corrosion Inhibition

Compounds structurally related to "2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride" have been studied for their application as corrosion inhibitors. For instance, N-2-methylbenzylidene-4-antipyrineamine shows significant corrosion inhibition efficiency for mild steel in hydrochloric acid solutions (Israa Abd Alkadir Aziz et al., 2022).

Metabolic Studies and Synthetic Applications

The metabolic trapping of electrophilic species with cyanide ion, using compounds like 1-benzylpyrrolidine, demonstrates the potential application of such compounds in studying metabolic pathways and synthetic organic chemistry (B. Ho & N. Castagnoli, 1980).

Antitumor Activity

The synthesis and study of compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which exhibit potent antitumor activity, indicate the potential therapeutic applications of iodobenzyl-containing compounds (E. Grivsky et al., 1980).

Magnetic Materials and Coordination Polymers

The development of coordination polymers and magnetic materials, as demonstrated by the reaction of 1-(4′-nitrobenzyl)-4-methylpyridinium chloride with CuCl2, showcases the application of iodobenzyl compounds in creating materials with unique magnetic properties (Song Han et al., 2012).

Eigenschaften

IUPAC Name |

2-[(4-iodophenyl)methyl]-2-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN.ClH/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRILIWNHGKWKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CC2=CC=C(C=C2)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2995378.png)

![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)

![8-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline](/img/structure/B2995387.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)

![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)